molecular formula C4H4Cl2N2 B072708 4,5-Dichloro-1-methylimidazole CAS No. 1192-53-6

4,5-Dichloro-1-methylimidazole

Cat. No.: B072708
CAS No.: 1192-53-6
M. Wt: 150.99 g/mol
InChI Key: VVYQLPWYFQBZOL-UHFFFAOYSA-N
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Description

4,5-Dichloro-1-methylimidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions The presence of chlorine atoms at the 4 and 5 positions and a methyl group at the 1 position makes this compound a unique derivative of imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1-methylimidazole typically involves the chlorination of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with phosphorus pentachloride (PCl5) or chlorine gas (Cl2) in the presence of a suitable solvent. The reaction proceeds through the formation of intermediate chlorinated species, which ultimately yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of chlorinating agents like phosphorus pentachloride or chlorine gas remains common in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-1-methylimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 5 positions can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Reactions: Substituted imidazole derivatives.

    Oxidation Reactions: Imidazole N-oxides.

    Reduction Reactions: Reduced imidazole derivatives.

Scientific Research Applications

4,5-Dichloro-1-methylimidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active imidazole derivatives.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial or antifungal agents.

    Industry: Utilized in the production of specialty chemicals and materials, including catalysts and dyes.

Comparison with Similar Compounds

    1-Methylimidazole: Lacks the chlorine substituents, making it less reactive in substitution reactions.

    4,5-Dichloroimidazole: Lacks the methyl group, which can affect its solubility and reactivity.

    2-Methylimidazole: Substitution at the 2 position instead of the 1 position, leading to different chemical properties.

Uniqueness: 4,5-Dichloro-1-methylimidazole is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4,5-dichloro-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2/c1-8-2-7-3(5)4(8)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYQLPWYFQBZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343683
Record name 4,5-dichloro-1-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-53-6
Record name 4,5-dichloro-1-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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